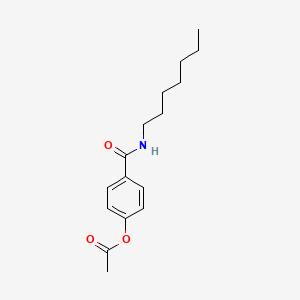

4-(Heptylcarbamoyl)phenyl acetate

説明

4-(Heptylcarbamoyl)phenyl acetate is a synthetic organic compound characterized by a phenyl acetate backbone substituted with a heptylcarbamoyl group (–CONHC₇H₁₅) at the para position.

特性

分子式 |

C16H23NO3 |

|---|---|

分子量 |

277.36 g/mol |

IUPAC名 |

[4-(heptylcarbamoyl)phenyl] acetate |

InChI |

InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-17-16(19)14-8-10-15(11-9-14)20-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19) |

InChIキー |

WVCWJLNMIWGJKG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCNC(=O)C1=CC=C(C=C1)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptylcarbamoyl)phenyl acetate typically involves the following steps:

Formation of Heptylcarbamoyl Chloride: Heptylamine is reacted with phosgene to form heptylcarbamoyl chloride.

Acylation Reaction: The heptylcarbamoyl chloride is then reacted with 4-hydroxyphenyl acetate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

反応の種類:

酸化: 4-(ヘプチルカルバモイル)フェニル酢酸のフェニル環は、酸化反応を起こし、一般的にキノンを生成します。

還元: ヘプチルカルバモイル部分のカルボニル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元できます。

置換: 酢酸基は、塩基性条件下でアミンやアルコールなどの求核剤によって置換されます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃)。

還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH₄)。

置換: 水性またはアルコール性媒体中の水酸化ナトリウム (NaOH) または炭酸カリウム (K₂CO₃)。

主な生成物:

酸化: キノンの生成。

還元: アルコールの生成。

置換: 使用された求核剤に応じて、アミドまたはエステルの生成。

科学的研究の応用

化学:

触媒: 選択性と収率を高めるために、触媒反応における配位子として使用されます。

有機合成: より複雑な分子の合成における中間体として機能します。

生物学:

酵素阻害: 天然基質との構造的類似性により、酵素の潜在的な阻害剤となります。

医学:

創薬: 新しい治療薬の開発におけるファーマコフォアとしての可能性を調査されています。

産業:

材料科学: 特定の特性を持つポリマーや先進材料の合成に使用されます。

作用機序

4-(ヘプチルカルバモイル)フェニル酢酸が効果を発揮する仕組みは、分子標的との相互作用によって異なります。例えば、酵素阻害剤として、酵素の活性部位に結合し、基質のアクセスを妨げ、酵素の活性を阻害する可能性があります。ヘプチルカルバモイル基は、親油性を高めることで、膜透過性と細胞内標的との相互作用を促進する可能性があります。

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Phenyl Ring

Chlorinated Carbamoyl Derivatives

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates () share a carbamoylphenyl acetate backbone but incorporate chlorine atoms and varying alkyl chains. These substitutions enhance lipophilicity (log k values determined via HPLC) and influence bioactivity.

Electron-Withdrawing vs. Electron-Donating Groups

- 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate () features a nitro (–NO₂) and methoxy (–OCH₃) group. The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering reactivity in electrophilic substitutions. In contrast, the heptylcarbamoyl group is electron-neutral, favoring stability in neutral environments .

- [4-(Chlorosulfonyl)phenyl]methyl acetate () contains a chlorosulfonyl (–SO₂Cl) group, which is highly reactive and serves as a versatile intermediate in sulfonamide synthesis. The heptylcarbamoyl group, by comparison, offers milder reactivity, making it suitable for sustained-release formulations .

Physicochemical Properties

Lipophilicity and Solubility

- Lipophilicity : Alkyl chain length directly correlates with log P (partition coefficient). For example, 4-methylphenyl acetate () has a molecular weight of 150.17 g/mol and moderate hydrophobicity. Introducing a heptylcarbamoyl group would significantly increase log P, as seen in 4-chloro-2-carbamoylphenyl derivatives with longer alkyl chains () .

- Crystallinity : 4-[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl)phenyl acetate () exhibits a U-shaped conformation due to C–H⋯O interactions. The heptyl chain in 4-(Heptylcarbamoyl)phenyl acetate may disrupt crystallization, leading to amorphous solid dispersions, which are advantageous in enhancing drug solubility .

Thermal Stability

Compounds like 4-{[8-(4-Acetyloxybenzoyl)-2,7-dimethoxynaphthalen-1-yl]carbonyl}phenyl acetate (–10) demonstrate high thermal stability (melting point >400 K) due to rigid naphthalene backbones. The heptylcarbamoyl group, being flexible, may lower melting points, favoring liquid or semi-solid formulations .

Drug Development

- Antitumor Activity: Compounds like 4-(methoxymethyl)phenol derivatives () show moderate activity against LA795 cells. The heptylcarbamoyl group could enhance tumor targeting via increased lipophilicity and sustained release .

- Neuroactive Potential: 1,3-Oxazole derivatives () are intermediates in synthesizing bioactive molecules. The heptyl chain may modulate blood-brain barrier penetration, similar to alkylated neuroactive drugs .

Material Science

- Polymer Additives : [4-(Chlorosulfonyl)phenyl]methyl acetate () is used in polymer crosslinking. The heptylcarbamoyl group could act as a plasticizer, reducing glass transition temperatures in polymers .

- Coating Agents : The rigid structure of 1,8-diacylnaphthalenes (–10) contributes to high-performance coatings. In contrast, the flexibility of this compound may improve adhesion to flexible substrates .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | log P (Predicted) | Applications |

|---|---|---|---|---|

| This compound | ~293.36 | Heptylcarbamoyl, acetate | ~4.2 | Drug delivery, coatings |

| 4-Methylphenyl acetate | 150.17 | Methyl, acetate | 1.8 | Food additives, fragrances |

| [4-(Chlorosulfonyl)phenyl]methyl acetate | 248.68 | Chlorosulfonyl, acetate | 2.5 | Polymer crosslinking, sulfonamide synthesis |

| 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate | 346.31 | Nitro, methoxy, carbamoyl | 3.1 | Photoresists, agrochemicals |

| 4-{[8-(4-Acetyloxybenzoyl)naphthyl]carbonyl}phenyl acetate | 512.49 | Acetyloxybenzoyl, naphthalene | 5.0 | High-performance materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。